

Executive Summary: The P2X2 Selectivity Challenge

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: PSB-10211

CAS No.: 66295-57-6

Cat. No.: B610302

[Get Quote](#)

The P2X2 receptor plays a pivotal role in sensory neurotransmission, particularly in the auditory system (cochlear hair cells), autonomic regulation, and nociception. However, dissecting its specific function has historically been impeded by a lack of selective pharmacological tools. Traditional antagonists like PPADS and Suramin are non-selective, blocking P2X1, P2X3, and P2X5 with equal or greater potency.

PSB-10211 (Compound 63) represents a significant medicinal chemistry breakthrough.^[1] Developed by the Müller group, this sulfoanthraquinone derivative offers nanomolar potency and, crucially, a selectivity profile that discriminates against the structurally similar P2X4 and P2X7 subtypes. This guide outlines the mechanistic basis of **PSB-10211**, its kinetic profile, and the rigorous experimental protocols required to utilize it effectively in in vitro assays.

Chemical Biology & Mechanistic Profile

Structural Pharmacophore

PSB-10211 is a sodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.^{[1][2]}

- Class: Anthraquinone-sulfonic acid derivative.^{[1][3][4][5]}
- Core Scaffold: Related to the dye Reactive Blue 2 (RB2), but structurally optimized to eliminate the promiscuity often seen in dye-based ligands.

- **Solubility:** The sulfonate group confers water solubility, making it suitable for physiological buffers, though its large aromatic system requires careful handling to prevent aggregation.

Mechanism of Action: Competitive Antagonism

Unlike negative allosteric modulators (NAMs) that bind to transmembrane domains, **PSB-10211** behaves primarily as a competitive antagonist at the ATP-binding site.

- **Kinetic Signature:** In concentration-response assays, **PSB-10211** causes a parallel rightward shift of the ATP agonist curve without significantly depressing the maximal response (E_{max}), provided the agonist concentration is sufficiently high.
- **Binding Site:** Molecular modeling suggests the anthraquinone moiety stacks within the extracellular vestibule, interfering with the closure of the "jaw" domain required for channel gating upon ATP binding.

Quantitative Pharmacology (Rat P2X Receptors)

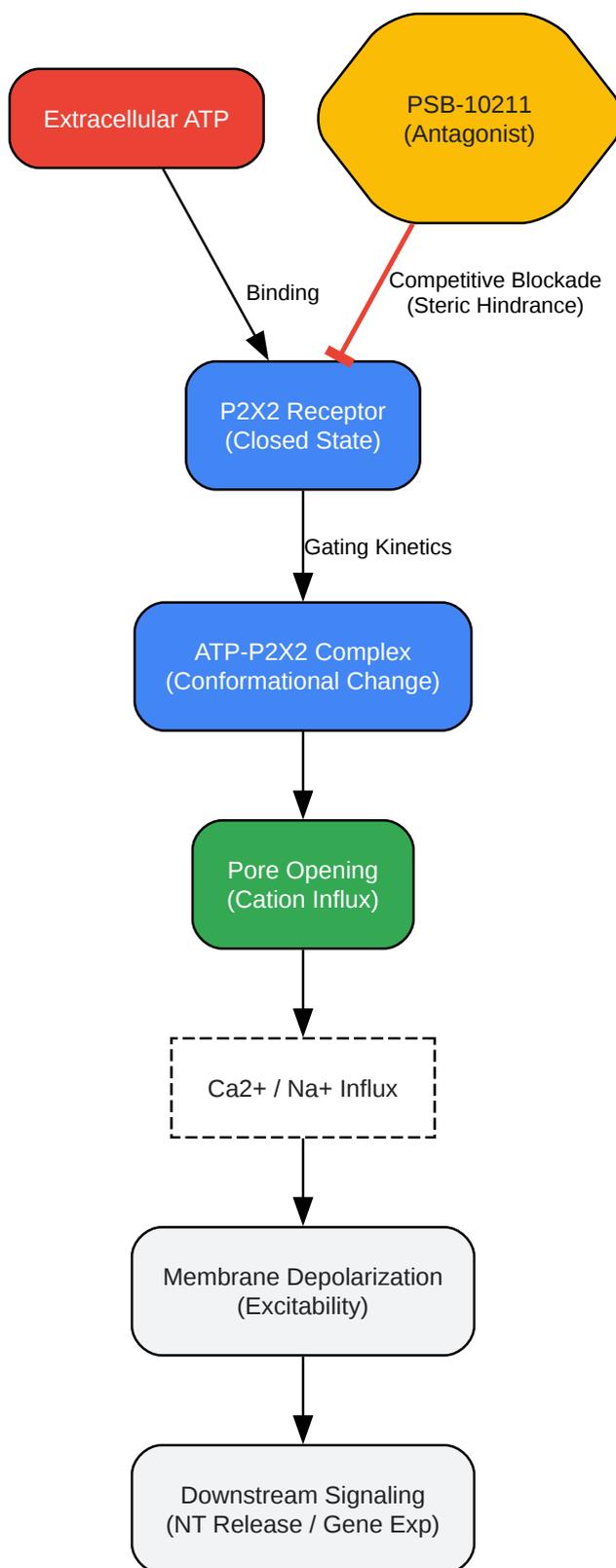
Parameter	Value	Context
IC50 (P2X2)	86 nM	High potency (Nanomolar range)
Selectivity vs P2X4	> 100-fold	Critical for distinguishing synaptic currents
Selectivity vs P2X7	> 100-fold	Critical for inflammation/cell death assays
Selectivity vs P2X1/3	> 5-fold	Moderate; requires careful titration
Selectivity vs P2Y	High	Inactive at tested P2Y subtypes (e.g., P2Y1, P2Y2)

“

*Analyst Note: While **PSB-10211** is highly selective against P2X4/7, its margin against P2X1 and P2X3 is narrower.^{[1][4]} In tissues expressing heteromeric P2X2/3 receptors (e.g., nodose ganglia), **PSB-10211** is approximately 13-fold more potent at homomeric P2X2 than heteromeric P2X2/3, making it a useful tool for distinguishing these populations.*

Visualization: P2X2 Signaling & Inhibition

The following diagram illustrates the P2X2 activation cascade and the specific intervention point of **PSB-10211**.



[Click to download full resolution via product page](#)

Caption: **PSB-10211** competitively blocks the ATP binding pocket, preventing the conformational shift required for pore dilation and cation influx.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

The following protocol is optimized for *Xenopus laevis* oocytes, the system used for the original characterization of **PSB-10211**. This method is preferred for kinetic characterization due to the robust expression of P2X receptors.

Reagents & Preparation

- Stock Solution: Dissolve **PSB-10211** (Sodium salt) in water to 10 mM.
 - Storage: Aliquot and store at -20°C. Protect from light (anthraquinones are photosensitive).
 - Stability:[6] Stable for months at -20°C; discard working solutions after 24 hours.
- Perfusion Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES (pH 7.4).
- Agonist: ATP (Adenosine 5'-triphosphate), prepared fresh.

Step-by-Step Workflow

- Expression: Inject *Xenopus* oocytes with 5–10 ng of cRNA encoding the rat or human P2X₂ subunit. Incubate for 2–3 days at 18°C.
- Clamping: Impale the oocyte with two glass microelectrodes (0.5–1.0 MΩ resistance, filled with 3M KCl).
- Voltage Hold: Clamp membrane potential (V_h) at -60 mV or -70 mV.
- Baseline Stabilization: Peruse with ND96 buffer for 2 minutes until the holding current is stable.
- Control Response (EC₅₀ Determination):

- Apply ATP (10 μ M) for 5–10 seconds.
- Wash with ND96 for 5 minutes (P2X2 desensitizes slowly, but washout is critical).
- Antagonist Pre-incubation (Critical Step):
 - Perfuse **PSB-10211** (e.g., 100 nM - 1 μ M) alone for 2 minutes.
 - Why? Large molecules like **PSB-10211** require equilibration time to access the vestibule and establish equilibrium before the fast application of ATP.
- Co-application:
 - Apply ATP (10 μ M) + **PSB-10211** (maintained concentration).
 - Record peak current amplitude.
- Analysis: Calculate % inhibition relative to the control ATP response.

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Standard TEVC sequence. Pre-incubation (Step 4) is mandatory for accurate IC50 determination of competitive antagonists.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Incomplete Washout	"Sticky" compound	Anthraquinones can adhere to tubing. Use Teflon or glass-lined tubing where possible. Wash with high-flow buffer for >5 mins between concentrations.
Variable Potency	Light degradation	PSB-10211 is light-sensitive. Wrap reservoirs in foil and keep stock solutions dark.
Non-Specific Block	High concentration	At >10 μ M, selectivity vs P2X3 diminishes. Maintain working concentrations in the 10–1000 nM range for P2X2 specificity.
Precipitation	Divalent cations	While generally soluble, avoid mixing high concentrations (>1 mM) directly with high Calcium buffers in static stocks.

References

- Baqi, Y., et al. (2011). Discovery of potent competitive antagonists and positive modulators of the P2X2 receptor.[6] *Journal of Medicinal Chemistry*, 54(3), 817–830.[6]
 - Core Reference: Establishes the synthesis, structure-activity relationship (SAR), and IC50 values for **PSB-10211** and PSB-1011.
- IUPHAR/BPS Guide to Pharmacology. **PSB-10211** Ligand Page.[7][8]
 - Validation: Confirms classification as a competitive P2X2 antagonist and provides chemical identifiers.
- Hausmann, R., et al. (2012). P2X1 and P2X2 receptors in the central nervous system as possible drug targets.[6] *CNS & Neurological Disorders-Drug Targets*, 11(6), 675-686.[6]

- Context: Reviews the utility of PSB compounds in CNS research.
- Wolf, C., et al. (2011). The P2X2 receptor antagonist NF770: synthesis, characterization, and comparison with other P2X receptor antagonists. *Journal of Medicinal Chemistry*, 54(3), 817-830.[6] (Note: Often cited alongside Baqi et al. for comparative pharmacology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery of potent competitive antagonists and positive modulators of the P2X2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X2 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. P2X Receptors as Drug Targets - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- 7. PSB-10211 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. PSB-10211 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- To cite this document: BenchChem. [Executive Summary: The P2X2 Selectivity Challenge]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610302#psb-10211-p2x2-receptor-antagonist-mechanism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com